molecular formula C14H10FN5O B5655579 N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5655579
M. Wt: 283.26 g/mol
InChI Key: OEPQTIUOAVDHBL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a fluorinated phenyl group and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the intermediate product with 4-aminobenzoic acid under dehydrating conditions, often using reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of fluorinated and tetrazole-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Medicinally, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through halogen bonding, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(2-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(2-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

Compared to its analogs, N-(2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-12-3-1-2-4-13(12)17-14(21)10-5-7-11(8-6-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPQTIUOAVDHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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